![molecular formula C10H9ClF3N3 B13712930 3-Amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13712930.png)
3-Amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD32876510” is a chemical entity with specific properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32876510” involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the use of specific reagents and catalysts to facilitate the formation of the compound. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the best results.
Industrial Production Methods
For large-scale production, industrial methods are employed to synthesize “MFCD32876510”. These methods often involve continuous flow processes and automated systems to ensure consistency and efficiency. The use of high-throughput reactors and advanced purification techniques is common in industrial settings to produce the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
“MFCD32876510” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “MFCD32876510” typically use common reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of “MFCD32876510” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds with different functional groups.
Scientific Research Applications
“MFCD32876510” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of “MFCD32876510” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C10H9ClF3N3 |
|---|---|
Molecular Weight |
263.65 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H8F3N3.ClH/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(14)16-15-8;/h1-5H,(H3,14,15,16);1H |
InChI Key |
MASYTVLMAIVGCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
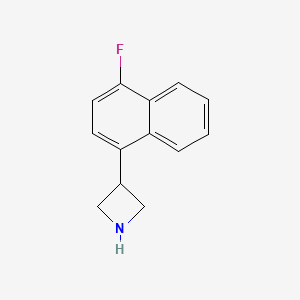
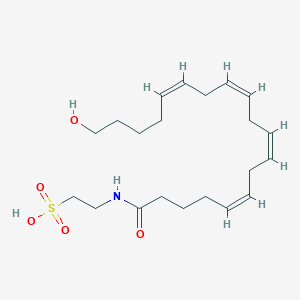

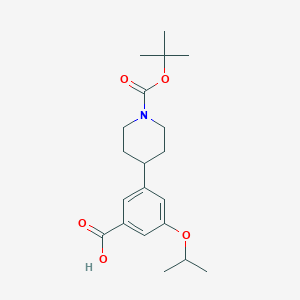
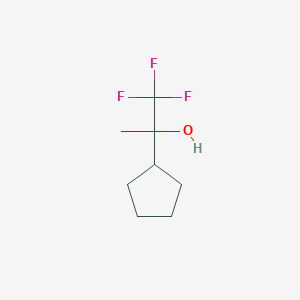
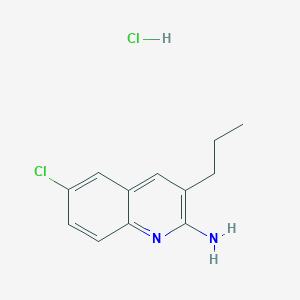
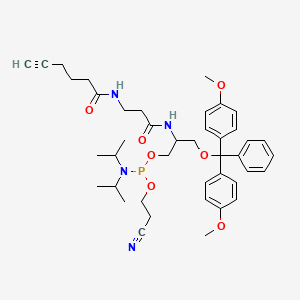
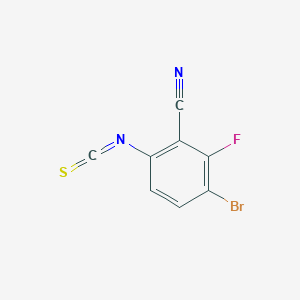



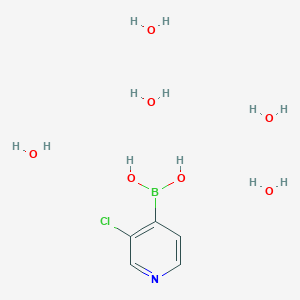
![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13712937.png)
